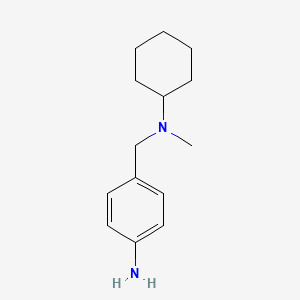
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione
概要
説明
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrrolidine ring, which is further substituted with two methyl groups at the 3-position and a dione at the 2,5-positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of 3-aminophenyl derivatives with suitable pyrrolidine precursors. One common method involves the cyclization of 3-aminophenyl ketones with dimethyl malonate under basic conditions, followed by oxidation to form the dione structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups or other reduced forms.
Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkylating agents (R-X), and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can lead to a wide range of substituted aminophenyl-pyrrolidine derivatives.
科学的研究の応用
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dione structure may also play a role in redox reactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
88011-37-4 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
1-(3-aminophenyl)-3,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-12(2)7-10(15)14(11(12)16)9-5-3-4-8(13)6-9/h3-6H,7,13H2,1-2H3 |
InChIキー |
QCZQFNVZFRRGSZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)N(C1=O)C2=CC=CC(=C2)N)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methyl[1,3]dioxolane-2-yl)furan](/img/structure/B8725022.png)









![3-[(3-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B8725081.png)

![1(3H)-Isobenzofuranone, 6-(dimethylamino)-3-[4-(dimethylamino)phenyl]-](/img/structure/B8725098.png)
